Cyclopropyl(4-{2-(2-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone
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Overview
Description
1-CYCLOPROPANECARBONYL-4-[2-(2-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a cyclopropane ring, a fluorophenyl group, a methanesulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPANECARBONYL-4-[2-(2-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:
Formation of the Cyclopropanecarbonyl Intermediate: This step involves the reaction of cyclopropanecarbonyl chloride with an appropriate nucleophile to form the cyclopropanecarbonyl intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the cyclopropanecarbonyl intermediate.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor.
Attachment of the Piperazine Ring: The final step involves the coupling of the piperazine ring with the oxazole intermediate under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPANECARBONYL-4-[2-(2-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized
Properties
Molecular Formula |
C24H24FN3O4S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
cyclopropyl-[4-[2-(2-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H24FN3O4S/c1-16-6-10-18(11-7-16)33(30,31)22-24(32-21(26-22)19-4-2-3-5-20(19)25)28-14-12-27(13-15-28)23(29)17-8-9-17/h2-7,10-11,17H,8-9,12-15H2,1H3 |
InChI Key |
AZFZDVISHPGTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N4CCN(CC4)C(=O)C5CC5 |
Origin of Product |
United States |
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